
2,4-Dibromo-1,3-diphenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H12Br2O It is a derivative of 1,3-diphenylbut-2-en-1-one, where two bromine atoms are substituted at the 2 and 4 positions of the butenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-1,3-diphenylbut-2-en-1-one typically involves the bromination of 1,3-diphenylbut-2-en-1-one. The reaction is carried out by treating 1,3-diphenylbut-2-en-1-one with bromine in an appropriate solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylbut-2-en-1-one or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while reduction would yield a less brominated or debrominated product.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-dibromo-1,3-diphenylbut-2-en-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to inhibition or modification of the target molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylbut-2-en-1-one: The parent compound without bromine substitution.
4,4-Diphenyl-3-buten-2-one: A similar compound with different substitution patterns.
3,4-Diphenylbut-3-en-2-one: Another derivative with different substitution positions
Uniqueness
2,4-Dibromo-1,3-diphenylbut-2-en-1-one is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its non-brominated counterparts. This increased reactivity makes it valuable in various chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential drug candidates.
Eigenschaften
CAS-Nummer |
116485-50-8 |
|---|---|
Molekularformel |
C16H12Br2O |
Molekulargewicht |
380.07 g/mol |
IUPAC-Name |
2,4-dibromo-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H12Br2O/c17-11-14(12-7-3-1-4-8-12)15(18)16(19)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
ZMLBBAUNKFRQBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



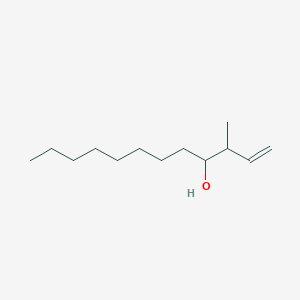
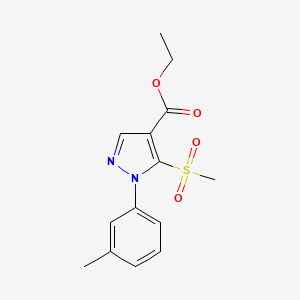
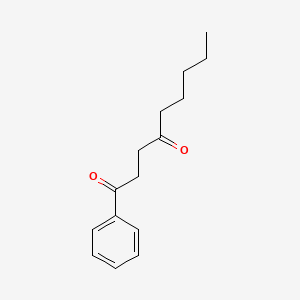
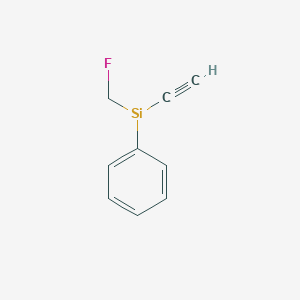
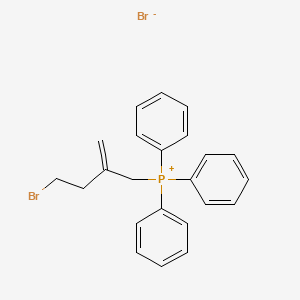

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
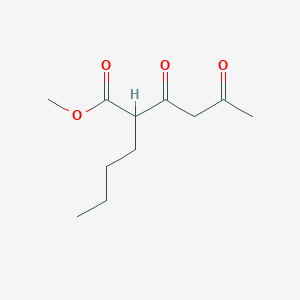
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)
